molecular formula C18H16N4O2 B2624402 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 1203115-03-0

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No. B2624402
M. Wt: 320.352
InChI Key: KTIIJFCFERDAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit biological activity and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide' involves the reaction of 3-aminopyridine with 3-bromopropionyl chloride to form N-(pyridin-3-yl)propanamide. This intermediate is then reacted with 3-phenyl-6-hydroxy-1,2,4,5-tetrazine to form 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide. Finally, this intermediate is oxidized using potassium permanganate to form the desired compound.

Starting Materials
3-aminopyridine, 3-bromopropionyl chloride, 3-phenyl-6-hydroxy-1,2,4,5-tetrazine, potassium permanganate

Reaction
Step 1: React 3-aminopyridine with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form N-(pyridin-3-yl)propanamide., Step 2: React N-(pyridin-3-yl)propanamide with 3-phenyl-6-hydroxy-1,2,4,5-tetrazine in the presence of a base such as potassium carbonate to form 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide., Step 3: Oxidize 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide using potassium permanganate to form the desired compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide.

Mechanism Of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins involved in tumor growth or inflammation.

Biochemical And Physiological Effects

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has been shown to exhibit biochemical and physiological effects in various scientific research studies. This compound has been shown to inhibit tumor growth in animal models and has been studied for its potential use in cancer treatment. Additionally, it has been shown to exhibit anti-inflammatory activity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit antitumor and anti-inflammatory activity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide. One direction is to further study its mechanism of action and identify the specific enzymes or proteins it targets. Another direction is to explore its potential use in combination with other therapeutic agents for cancer treatment. Additionally, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13(18(24)20-15-8-5-11-19-12-15)22-17(23)10-9-16(21-22)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIJFCFERDAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

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